molecular formula C38H43N5O8 B160042 QWF Peptide CAS No. 126088-82-2

QWF Peptide

Cat. No.: B160042
CAS No.: 126088-82-2
M. Wt: 697.8 g/mol
InChI Key: ZFZOHFAASQHWER-YPKYBTACSA-N
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Description

QWF is a tripeptide compound known for its potent inhibitory activity against neurokinin-1 receptor (NK-1 receptor) and Mas-related G protein-coupled receptor X2 (MRGPRX2). It is composed of glutaminyl, D-tryptophyl, and phenylalanine residues. QWF has been extensively studied for its role as a substance P antagonist, which makes it valuable in various biochemical and pharmacological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: QWF is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:

    Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of QWF follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: QWF undergoes several types of chemical reactions, including:

    Oxidation: QWF can be oxidized to form disulfide bonds, which are crucial for its structural stability.

    Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.

    Substitution: QWF can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include modified peptides with altered functional groups or conformations, which can impact their biological activity .

Scientific Research Applications

QWF has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting neurokinin-1 receptor and Mas-related G protein-coupled receptor X2, which are involved in pain and inflammatory responses.

    Medicine: Explored for its potential therapeutic applications in treating conditions such as chronic pain, asthma, and allergic reactions.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development .

Mechanism of Action

QWF exerts its effects by binding to and inhibiting the neurokinin-1 receptor and Mas-related G protein-coupled receptor X2. This inhibition prevents the binding of substance P, a neuropeptide involved in pain transmission and inflammatory responses. By blocking these receptors, QWF reduces the activation of downstream signaling pathways, leading to decreased mast cell degranulation and reduced inflammatory responses .

Comparison with Similar Compounds

    Substance P Antagonists: Compounds such as aprepitant and fosaprepitant also inhibit the neurokinin-1 receptor but differ in their chemical structure and pharmacokinetics.

    Mas-related G Protein-Coupled Receptor X2 Antagonists: Compounds like JNJ-7777120 and QWF share similar inhibitory activity but vary in their specificity and potency.

Uniqueness of QWF: QWF is unique due to its dual inhibitory activity against both neurokinin-1 receptor and Mas-related G protein-coupled receptor X2. This dual action makes it a valuable tool in studying the complex interactions between these receptors and their ligands, as well as in developing new therapeutic strategies for conditions involving these pathways .

Properties

IUPAC Name

benzyl (2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49)/t29-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZOHFAASQHWER-YPKYBTACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155075
Record name N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126088-82-2
Record name N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126088822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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